Fotemustine
Overview
Description
Fotemustine is a nitrosourea alkylating agent primarily used in the treatment of metastatic melanoma and malignant gliomas . It is characterized by the grafting of a phosphonoalanine group onto the nitrosourea radical, which enhances its lipophilicity and allows for better diffusion through cell membranes and the blood-brain barrier . This compound is available in Europe but has not been approved by the United States FDA .
Mechanism of Action
Target of Action
Fotemustine, an alkylating agent, primarily targets the DNA molecule within cells . It specifically interacts with the guanine base, one of the four bases in DNA .
Mode of Action
This compound works by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages . This interaction disrupts the DNA structure, inhibiting DNA synthesis, causing cell cycle arrest, and ultimately leading to apoptosis or programmed cell death .
Biochemical Pathways
The action of this compound affects the DNA replication pathway, leading to cell cycle arrest and apoptosis . It has been suggested that this compound may also impact oxidative stress and polyamine metabolism pathways .
Pharmacokinetics
This compound is characterized by its high lipophilicity, which allows it to easily diffuse through the cell membrane and the blood-brain barrier . This property makes it particularly useful in treating brain tumors, including metastatic melanoma .
Result of Action
The molecular effect of this compound is the disruption of DNA structure, leading to cell cycle arrest and apoptosis . On a cellular level, this results in the reduction of cell proliferation, particularly in cancer cells . In clinical settings, this compound has shown to improve survival rates in patients with gliomas when compared to other anti-brain tumor chemotherapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, making it effective in treating brain tumors . Furthermore, this compound is currently used in Europe, particularly in France and Italy, as a salvage therapy for recurrent malignant gliomas .
Biochemical Analysis
Biochemical Properties
Fotemustine plays a crucial role in biochemical reactions as an alkylating agent. It interacts with DNA, causing cross-linking and strand breaks, which ultimately lead to cell death. This compound interacts with various enzymes and proteins, including thioredoxin reductase 1, which is involved in redox reactions within the cell . The interaction with thioredoxin reductase 1 inhibits its activity, leading to an accumulation of reactive oxygen species and subsequent cell death.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It induces cytotoxicity in glioma cells by causing DNA damage and inhibiting DNA repair mechanisms . This leads to apoptosis and reduced cell proliferation. In addition, this compound affects cell signaling pathways, including the glutamate and glutamine pathways, which are crucial for the survival and proliferation of glioma cells . The compound also influences gene expression by inducing the expression of pro-apoptotic genes and repressing anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through DNA alkylation. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and strand breaks . This disrupts the DNA replication process and triggers cell death. This compound also generates reactive decomposition products, such as DEP-isocyanate, which deplete glutathione levels and induce oxidative stress . The compound’s ability to inhibit thioredoxin reductase 1 further contributes to its cytotoxic effects by disrupting the redox balance within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade into reactive intermediates that contribute to its cytotoxicity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, including persistent DNA damage and oxidative stress . These long-term effects can lead to chronic toxicity and impact cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor growth and improves survival rates in glioma models . At higher doses, the compound can cause significant toxicity, including myelosuppression, leucopenia, and thrombocytopenia . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glutamate and glutamine metabolism . The compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions affects the metabolic flux and levels of metabolites within the cell . This disruption of metabolic pathways contributes to the compound’s cytotoxic effects and its ability to inhibit tumor growth.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its high lipophilicity . The compound’s ability to cross the blood-brain barrier allows it to reach brain tumors effectively. Once inside the cell, this compound can interact with various biomolecules, including DNA and proteins, to exert its cytotoxic effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its metabolic stability.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNA to induce cytotoxic effects . The compound’s ability to cross the nuclear membrane allows it to target the genetic material directly. Additionally, this compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions occurs within the cytoplasm . This dual localization within the nucleus and cytoplasm contributes to the compound’s overall cytotoxicity.
Preparation Methods
Fotemustine can be prepared using a dissolvent crystallization process to produce aseptic powder for injection . This method improves the stability of the medicament, making it easier to store and transport. The process involves mild reaction conditions and a simple production process . Another method involves preparing this compound as a fat emulsion for injection, which includes mixing soybean oil, mid-chain oil, and oleic acid to prepare an oil phase .
Chemical Reactions Analysis
Fotemustine undergoes several types of chemical reactions, including alkylation and cross-linking of DNA. It forms chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross-linkages . These reactions inhibit DNA synthesis, cause cell cycle arrest, and ultimately lead to apoptosis . Common reagents used in these reactions include ellagic acid, which inhibits O6-guanine alkylation . The major products formed from these reactions are DNA adducts and cross-links that contribute to the compound’s cytotoxicity .
Scientific Research Applications
Fotemustine has several scientific research applications, particularly in the fields of medicine and oncology. It is used as a salvage therapy for recurrent malignant gliomas and has shown efficacy in treating disseminated malignant melanoma, including cerebral metastases . This compound is also being explored in combination with other drugs, such as angiogenesis inhibitors like bevacizumab, to enhance its therapeutic effects . Additionally, metabolic models have predicted the use of this compound in combination with other drugs for the treatment of gliomas .
Comparison with Similar Compounds
Fotemustine is similar to other nitrosourea compounds, such as lomustine and carmustine, which are also used as alkylating agents in cancer treatment . this compound has a unique structure that includes a phosphonoalanine group, enhancing its lipophilicity and ability to cross the blood-brain barrier . This makes this compound particularly effective in treating brain tumors compared to other nitrosoureas . Similar compounds include lomustine, carmustine, and semustine .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWPXVTIGTRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869091 | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
92118-27-9, 191219-77-9, 191220-84-5 | |
Record name | Fotemustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fotemustine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOTEMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.